1-[6-(4-Bromophenyl)-5-butanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one
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Overview
Description
1-[6-(4-Bromophenyl)-5-butanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. These fused rings are known for their significant pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1-[6-(4-Bromophenyl)-5-butanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one typically involves the condensation of aryl α-bromo ketones with thiocarbohydrazide, followed by cyclization with ortho esters in the presence of trifluoroacetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-[6-(4-Bromophenyl)-5-butanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one has diverse applications in scientific research:
Chemistry: Used as a synthetic intermediate for the preparation of other heterocyclic compounds.
Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating various diseases due to its enzyme inhibitory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. Its triazole and thiadiazine rings allow it to form hydrogen bonds and other interactions with target proteins, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines, such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
These compounds share similar structural features but differ in their pharmacological activities and specific applications
Properties
Molecular Formula |
C18H19BrN4O2S |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
1-[6-(4-bromophenyl)-5-butanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one |
InChI |
InChI=1S/C18H19BrN4O2S/c1-3-5-14(24)17-16(12-7-9-13(19)10-8-12)23(15(25)6-4-2)22-11-20-21-18(22)26-17/h7-11H,3-6H2,1-2H3 |
InChI Key |
ZBCZZLSGTGMEER-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(N(N2C=NN=C2S1)C(=O)CCC)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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